2-Methyl-5-phenylbenzoxazole
Overview
Description
2-Methyl-5-phenylbenzoxazole is a chemical compound with the empirical formula C14H11NO . It is a white to light yellow to light orange powder to crystal . It has been used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide .
Synthesis Analysis
Benzoxazole derivatives, including 2-Methyl-5-phenylbenzoxazole, can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular weight of 2-Methyl-5-phenylbenzoxazole is 209.24 . Its SMILES string is Cc1nc2cc(ccc2o1)-c3ccccc3 .Physical And Chemical Properties Analysis
2-Methyl-5-phenylbenzoxazole is a solid at 20°C . It has a melting point of 63.0 to 66.0°C and a boiling point of 158°C at 2 mmHg .Scientific Research Applications
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- Summary of the Application : Benzoxazole, including 2-Methyl-5-phenylbenzoxazole, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
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Preparation of Quaternary Ammonium Salts
- Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
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- Summary of the Application : 2-Methyl-5-phenylbenzoxazole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
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Preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1)
- Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
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- Summary of the Application : 2-Methyl-5-phenylbenzoxazole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
-
Preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1)
- Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-phenyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDPBVCBBQQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069531 | |
Record name | Benzoxazole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylbenzoxazole | |
CAS RN |
61931-68-8 | |
Record name | 2-Methyl-5-phenylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61931-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-methyl-5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-phenylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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